molecular formula C19H20FNO3S B2575050 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 1797081-64-1

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2575050
CAS No.: 1797081-64-1
M. Wt: 361.43
InChI Key: WZMOAIPRSYJLOR-UHFFFAOYSA-N
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Description

1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Mechanism of Action

The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c20-16-10-8-15(9-11-16)13-19(22)21-12-4-5-17(21)14-25(23,24)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOAIPRSYJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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